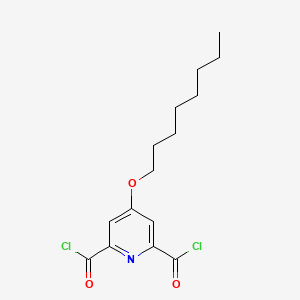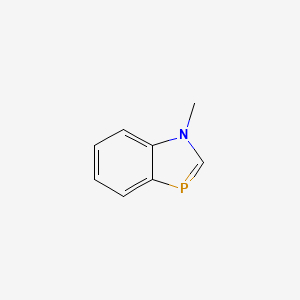
1-Methyl-1H-1,3-benzazaphosphole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-1H-1,3-benzazaphosphole is a heterocyclic compound containing phosphorus and nitrogen atoms within a five-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Methyl-1H-1,3-benzazaphosphole can be synthesized through several methods. One common approach involves the cyclocondensation of N-methyl-2-phosphinoanilines with dimethylformamide dimethylacetal (DMFA) . Another method includes the phosphonylation of 2-bromo-formylanilides with triethyl phosphite in the presence of a palladium catalyst, followed by reduction with lithium aluminum hydride (LiAlH4) .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on the desired yield, purity, and cost-effectiveness of the process.
Análisis De Reacciones Químicas
Types of Reactions: 1-Methyl-1H-1,3-benzazaphosphole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can yield phosphines.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the phosphorus atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride (LiAlH4) is frequently used for reduction reactions.
Substitution: Reagents such as alkyl halides and aryl halides are used in substitution reactions.
Major Products Formed:
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
1-Methyl-1H-1,3-benzazaphosphole has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-Methyl-1H-1,3-benzazaphosphole involves its interaction with molecular targets through its phosphorus and nitrogen atoms. These interactions can modulate various biochemical pathways, depending on the specific application. For example, in catalysis, the compound acts as a ligand, coordinating with metal centers to facilitate chemical reactions .
Comparación Con Compuestos Similares
1H-1,3-Benzazaphosphole: Similar in structure but lacks the methyl group at the nitrogen atom.
1,2-Dimethyl-1,3-benzazaphosphole: Contains an additional methyl group, which can influence its reactivity and stability.
Uniqueness: 1-Methyl-1H-1,3-benzazaphosphole is unique due to its specific substitution pattern, which affects its electronic properties and reactivity. This makes it particularly useful in applications requiring precise control over these properties .
Propiedades
Número CAS |
84759-25-1 |
|---|---|
Fórmula molecular |
C8H8NP |
Peso molecular |
149.13 g/mol |
Nombre IUPAC |
1-methyl-1,3-benzazaphosphole |
InChI |
InChI=1S/C8H8NP/c1-9-6-10-8-5-3-2-4-7(8)9/h2-6H,1H3 |
Clave InChI |
OPWAGKVVDAXDHR-UHFFFAOYSA-N |
SMILES canónico |
CN1C=PC2=CC=CC=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



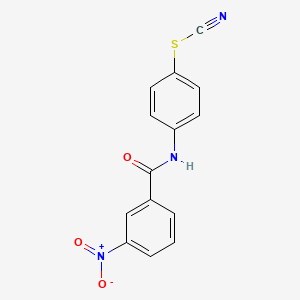

![4,10-Bis[2-(2-butoxyethoxy)ethyl]-1,7-dioxa-4,10-diazacyclododecane](/img/structure/B14417470.png)


![2-{1-[(4-Methylphenyl)sulfanyl]propan-2-ylidene}hydrazine-1-carboxamide](/img/structure/B14417487.png)
![Ethyl 2-[(ethylamino)methyl]decanoate](/img/structure/B14417500.png)
![1-Chloro-2-[1-(4-fluorophenyl)ethenyl]benzene](/img/structure/B14417507.png)
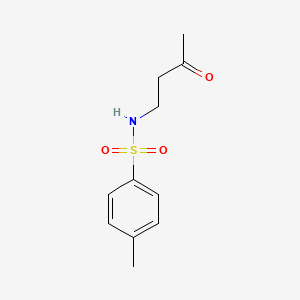
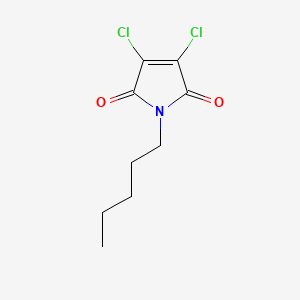
![10-[2-(Dimethylamino)propyl]-10H-phenothiazin-1-OL](/img/structure/B14417525.png)

